molecular formula C12H18BrN3O2 B2812962 tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1352718-88-7

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2812962
CAS No.: 1352718-88-7
M. Wt: 316.199
InChI Key: GAZHEEFWONCMGH-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352718-88-7 . It has a molecular weight of 316.2 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 316.2 . It is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid or liquid in its physical form .

Scientific Research Applications

Radioprotective Agents in Oncology

Nitroxyl compounds, including derivatives like tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, have been explored for their potential as radioprotective drugs in oncology. Novel chiral nitronyl nitroxyl radicals were synthesized and their cytotoxic and radioprotective effects evaluated, indicating potential applications in protecting healthy cells during radiotherapy (Qin et al., 2009).

Drug Metabolism Studies

The metabolism of compounds structurally related to this compound has been studied. These studies provide insights into the in vitro metabolism of novel compounds, contributing to the understanding of their pharmacokinetics and potential therapeutic applications (Yoo et al., 2008).

Antilipidemic Agent Development

Research into the synthesis of optically active carboxylic acids, which are structurally similar to this compound, has led to the discovery of potential antilipidemic agents. These agents show promising plasma triglyceride and cholesterol-lowering effects, highlighting their potential in treating lipid disorders (Ohno et al., 1999).

Catalysis in Organic Synthesis

Compounds related to this compound have been used in the development of catalytic activities, particularly in hydrogen transfer reactions of ketones. This research contributes to the field of organic synthesis, offering new methods and catalysts for chemical transformations (Cheng et al., 2009).

Asymmetric Synthesis in Medicinal Chemistry

The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, related to this compound, plays a critical role in medicinal chemistry. It allows for the development of novel compounds with high purity and yield, applicable in various therapeutic areas (Chung et al., 2005).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 and H317 . The precautionary statements are P280 and P305+P351+P338 .

Mechanism of Action

Target of Action

Tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known as MFCD20924734, is a synthetic chemical compound that primarily targets protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The compound interacts with its protein kinase targets by modulating their activity . This results in changes to the activity of these proteins and can impact various cellular processes .

Biochemical Pathways

This could include pathways related to cell growth, apoptosis, and signal transduction . The downstream effects of these changes could be wide-ranging, given the central role of protein kinases in cellular function .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of MFCD20924734’s action would depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, apoptosis, or signaling processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MFCD20924734. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Properties

IUPAC Name

tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHEEFWONCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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